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6-((Trimethylsilyl)ethynyl)nicotinaldehyde

Cat. No.: B13991092
M. Wt: 203.31 g/mol
InChI Key: HPCCNAPRISABKL-UHFFFAOYSA-N
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Description

Contextualizing Multifunctional Pyridine (B92270) Carboxaldehydes in Modern Organic Synthesis

Pyridine carboxaldehydes are a class of heterocyclic compounds that feature a pyridine ring substituted with an aldehyde group. wikipedia.orgexsyncorp.com These structures are of significant interest as they serve as key starting materials and intermediates in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and materials science. chemicalbook.comrsc.org The pyridine ring itself is a common motif in many biologically active compounds, while the aldehyde group is a versatile functional handle for a multitude of chemical transformations. rsc.org

The "multifunctional" nature of these compounds arises from the presence of at least two reactive sites: the aldehyde carbon, which is susceptible to nucleophilic attack, and the pyridine nitrogen, which can act as a base or a ligand for metal catalysts. wikipedia.orgnih.gov This dual reactivity allows for a diverse range of chemical modifications. For instance, the aldehyde can readily undergo reactions such as Wittig olefination, aldol (B89426) condensation, and the formation of Schiff bases with amines. wikipedia.orgchemicalbook.com The pyridine nitrogen, in turn, can influence the reactivity of the ring and participate in coordination chemistry. researchgate.net This versatility makes multifunctional pyridine carboxaldehydes valuable building blocks for constructing complex molecular frameworks through sequential and controlled chemical reactions. nih.gov

Strategic Significance of Trimethylsilyl-Ethynyl Moieties as Latent Alkynes in Chemical Transformations

In multi-step syntheses, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The trimethylsilyl (B98337) (TMS) group is a widely used protecting group for terminal alkynes. wikipedia.org The terminal proton of an alkyne is acidic and can be incompatible with many reaction conditions, particularly those involving strong bases or organometallic reagents. By replacing this proton with a bulky and chemically inert TMS group, the alkyne is effectively rendered unreactive under a variety of conditions. thieme-connect.comnih.gov

This protected alkyne is referred to as a "latent" functional group because its full reactivity can be unveiled at a later, strategic point in the synthesis. The process of removing the TMS group, known as desilylation or deprotection, can be achieved under mild and selective conditions, regenerating the terminal alkyne. gelest.com This allows the now-exposed alkyne to participate in a range of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and various cycloaddition reactions. nih.govgelest.com The ability to protect and then deprotect the alkyne provides chemists with a powerful tool for controlling the sequence of bond formation in the synthesis of complex molecules. thieme-connect.com

Table 1: Common Reagents for the Deprotection of Trimethylsilyl (TMS) Alkynes

Reagent(s) Typical Conditions Selectivity
Potassium Carbonate (K₂CO₃) Methanol (B129727) (MeOH), room temperature High for TMS, often leaves bulkier silyl (B83357) groups intact. gelest.comchemspider.com
Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) Tetrahydrofuran (B95107) (THF), room temperature Very common and effective; fluoride ions have a high affinity for silicon. gelest.comresearchgate.net
Silver Nitrate (AgNO₃) Dichloromethane/Methanol/Water, room temperature Can be catalytic and chemoselective, not affecting silyl ethers.
Copper(II) Sulfate / Sodium Ascorbate Dichloromethane/Water, room temperature A mild and efficient method. researchgate.netresearchgate.net

This table presents a selection of common methods and is not exhaustive. Reaction conditions may vary based on the specific substrate.

Rationale for Investigating 6-((Trimethylsilyl)ethynyl)nicotinaldehyde as a Versatile Synthon for Complex Molecular Architectures

The strategic combination of a multifunctional pyridine carboxaldehyde core with a latent trimethylsilyl-protected alkyne gives rise to the significant synthetic potential of this compound. This molecule is a highly versatile building block, or synthon, because it possesses three distinct points of reactivity that can be addressed in a controlled and sequential manner:

The Aldehyde Group: This functional group can be selectively transformed through a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce new substituents and build molecular complexity. chemicalbook.com

The Pyridine Ring: The nitrogen atom can be used to direct metallation reactions or can be quaternized to modify the electronic properties of the ring system. The pyridine ring itself can also participate in cycloaddition reactions. nih.govwhiterose.ac.uk

The TMS-Protected Alkyne: This group serves as a masked terminal alkyne. After performing desired transformations on the aldehyde or pyridine ring, the TMS group can be selectively removed to reveal the terminal alkyne. gelest.com This newly exposed functional group is then available for powerful carbon-carbon bond-forming reactions.

The true synthetic power of this synthon lies in the ability to leverage these different reactive sites orthogonally. For instance, the aldehyde can be converted into an imine, and then, in a subsequent step, the alkyne can be deprotected and subjected to a Sonogashira coupling reaction with an aryl halide. wikipedia.orglibretexts.org This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.org

Alternatively, the deprotected alkyne can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions or [3+2] dipolar cycloadditions, to construct new five- or six-membered rings fused to or substituted on the pyridine core. acs.orgrsc.org This opens up pathways to a vast array of complex heterocyclic systems that are of interest in medicinal chemistry and materials science. whiterose.ac.uk

Table 2: Potential Synthetic Transformations of this compound

Reactive Site Reaction Type Potential Outcome
Aldehyde Reductive Amination Formation of a secondary or tertiary amine.
Aldehyde Wittig Reaction Conversion of the aldehyde to an alkene.
Aldehyde Aldol Condensation Formation of a β-hydroxy carbonyl compound.
(Deprotected) Alkyne Sonogashira Coupling Coupling with aryl/vinyl halides to form disubstituted alkynes. organic-chemistry.org
(Deprotected) Alkyne [3+2] Cycloaddition Formation of five-membered heterocyclic rings (e.g., triazoles).
(Deprotected) Alkyne [4+2] Cycloaddition Formation of six-membered rings. youtube.com
Pyridine Nitrogen N-Oxidation / Alkylation Modification of the electronic properties and reactivity of the pyridine ring.

This table illustrates the versatility of the synthon by highlighting some of the possible chemical transformations at its key reactive sites.

In essence, this compound provides a pre-packaged, multi-tool platform for synthetic chemists. Its carefully designed structure allows for a "plug-and-play" approach to the synthesis of complex molecules, where different functionalities can be installed in a predetermined order, paving the way for the efficient construction of novel and diverse chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NOSi B13991092 6-((Trimethylsilyl)ethynyl)nicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)7-6-11-5-4-10(9-13)8-12-11/h4-5,8-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCNAPRISABKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 6 Trimethylsilyl Ethynyl Nicotinaldehyde and Analogues

Halogenation and Precursor Functionalization Strategies for Pyridine (B92270) Nuclei

The foundational step in the synthesis of 6-((trimethylsilyl)ethynyl)nicotinaldehyde is the preparation of a suitable functionalized pyridine precursor. This typically involves the introduction of a halogen atom at the C6 position of the nicotinaldehyde or a precursor molecule. Halogenated pyridines serve as essential electrophilic partners in subsequent cross-coupling reactions.

The choice of halogen is critical, as it dictates the reactivity in the palladium-catalyzed coupling step. The reactivity of halopyridines in such reactions generally follows the order: I > Br > Cl. wikipedia.org This trend is based on the carbon-halogen bond dissociation energy, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. rsc.org Consequently, iodo- and bromopyridines are the most commonly employed substrates for these transformations. nih.gov For dihalogenated pyridines, the reaction can often be directed to the more reactive halide site. For instance, in 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs selectively at the iodide-substituted position. libretexts.org

Strategies for preparing these precursors include direct halogenation of pyridine derivatives or the synthesis of the pyridine ring from acyclic precursors with the halogen already in place. The functionalization must be compatible with the aldehyde group, which may require the use of protecting groups or the introduction of the aldehyde functionality at a later stage in the synthesis. Pyridine sulfinates have also been developed as stable and effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to the more traditionally used boronic acids. tcichemicals.combohrium.com

Palladium-Catalyzed Cross-Coupling for Ethynyl (B1212043) Moiety Introduction

With a halogenated pyridine precursor in hand, the introduction of the (trimethylsilyl)ethynyl group is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.

The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of a base such as an amine. wikipedia.orglibretexts.org

In the synthesis of this compound, a 6-halonicotinaldehyde is coupled with trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling), a common side reaction. mdpi.orgntu.edu.tw

The catalytic cycle is generally understood to involve two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the halopyridine. rsc.org In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic. rsc.org A transmetalation step then occurs, transferring the alkynyl group from copper to the palladium complex. rsc.org Finally, reductive elimination from the palladium complex yields the final product, this compound, and regenerates the Pd(0) catalyst. wikipedia.org

The reaction is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.org While traditionally requiring a copper co-catalyst, copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid homocoupling and simplify purification. libretexts.orgmdpi.org

Table 1: Key Components of the Sonogashira Coupling Reaction

Component Function Common Examples
Palladium Catalyst Facilitates oxidative addition and reductive elimination Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper (I) Co-catalyst Activates the alkyne by forming a copper acetylide CuI
Ligand Stabilizes the palladium catalyst and influences its reactivity Triphenylphosphine (PPh₃), P(o-tolyl)₃
Base Neutralizes the hydrogen halide formed and facilitates catalyst regeneration Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPEA), Pyrrolidine

| Solvent | Solubilizes reactants and facilitates the reaction | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Acetonitrile |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be adjusted include the choice of catalyst, ligand, base, solvent, and temperature. nih.govscirp.org

For instance, the catalyst loading can often be very low (down to 0.01 mol%) with highly efficient catalyst systems. nih.gov The choice of solvent can significantly impact reaction outcomes; solvents like NMP, toluene, or DMF are often effective. nih.gov The base is also critical, with amines like triethylamine not only acting as a base but also as a solvent in some cases. scirp.org For substrates prone to homocoupling, modified conditions, such as carrying out the reaction under a hydrogen/nitrogen atmosphere, can significantly reduce this side product. ntu.edu.tw

Regioselectivity becomes a key consideration when the pyridine nucleus contains multiple halogen substituents. As a general rule, the site of coupling is determined by the reactivity of the carbon-halogen bond (I > Br > Cl). wikipedia.org Furthermore, for dihalopyridines, the position of the halogen relative to the nitrogen heteroatom influences reactivity. Halides at positions adjacent to the nitrogen (C2 and C6) are typically more reactive towards oxidative addition than those at other positions. nih.gov However, this intrinsic selectivity can be overridden by the choice of catalyst and ligand. rsc.org For example, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, reversing the typical C2 selectivity. nih.gov This catalyst-controlled regioselectivity allows for the selective functionalization of polyhalogenated pyridine systems. rsc.orgacs.org

Table 2: Factors Influencing Sonogashira Reaction Optimization and Regioselectivity

Factor Influence Considerations
Catalyst/Ligand Affects reaction rate, yield, and regioselectivity. Bulky or electron-rich ligands can enhance reactivity and control selectivity. libretexts.orgnih.gov
Solvent Affects solubility and reaction kinetics. DMF, THF, and NMP are common choices. nih.govresearchgate.net
Base Crucial for catalyst regeneration and neutralizing acid by-product. Organic amines (e.g., Et₃N, DIPEA) are standard. beilstein-journals.org
Temperature Influences reaction rate and side reactions. Reactions with aryl iodides often proceed at room temperature, while bromides may require heating. wikipedia.orgmdpi.org

| Substrate | The nature of the halide (I, Br, Cl) and its position on the ring. | Reactivity order is I > Br > Cl. Positions adjacent to the N atom are generally more reactive. wikipedia.orgnih.gov |

Alternative Synthetic Routes to Substituted Nicotinaldehydes

While the Sonogashira coupling is the key step for introducing the alkyne, the formation of the substituted nicotinaldehyde precursor itself can be approached in several ways.

One of the most common methods for preparing nicotinaldehydes is through the transformation of a corresponding cyanopyridine (nicotinonitrile). google.comgoogleapis.com The catalytic reduction of 3-cyanopyridine (B1664610) in the presence of Raney-nickel and an acid is a well-established method. google.comgoogle.com The reaction involves the partial hydrogenation of the nitrile group to an imine, which is then hydrolyzed to the aldehyde. googleapis.com Using a carboxylic acid like acetic acid instead of strong mineral acids can be advantageous as it is less corrosive to the Raney-nickel catalyst. google.com This method can produce high yields (over 90%) of nicotinaldehyde. google.com

Another potential route involves the reduction of nicotinamide (B372718) or related amide derivatives. Biologically, the reduction of nicotinamide derivatives is a fundamental process involving coenzymes like NADH. libretexts.orgnih.govrsc.org In chemical synthesis, the controlled reduction of an amide to an aldehyde can be challenging but is a viable pathway for aldehyde synthesis.

Table 3: Comparison of Aldehyde Formation Methods from 3-Cyanopyridine

Method Catalyst/Reagent Conditions Yield Reference
Catalytic Hydrogenation Raney-Nickel Aqueous acetic acid, H₂ (1 bar), room temp. 93.3% google.com
Catalytic Hydrogenation Palladium/Carbon Hydrogenation - echemi.com

The Vilsmeier-Haack reaction provides a method for the direct formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). ijpcbs.comresearchgate.net This forms an electrophilic halomethyleniminium salt which then attacks the aromatic ring. organic-chemistry.org Subsequent hydrolysis of the resulting iminium species yields the aldehyde. organic-chemistry.org

This reaction can be applied to appropriately substituted pyridine systems to introduce a formyl group, potentially offering a more direct route to nicotinaldehyde derivatives. ijpcbs.com The success of the Vilsmeier-Haack reaction is dependent on the electronic properties of the pyridine ring; the presence of electron-donating groups enhances the reactivity towards this electrophilic substitution. ijpcbs.comacs.org For instance, it has been used to synthesize pyrazolo[3,4-b]pyridine-5-carbaldehyde, demonstrating its utility in creating complex heterocyclic aldehydes. ijpcbs.com

Chemical Reactivity and Transformation Pathways of 6 Trimethylsilyl Ethynyl Nicotinaldehyde

Reactions Involving the Formyl Group

The aldehyde functionality on the pyridine (B92270) ring is a classic electrophilic center, susceptible to a variety of transformations common to carbonyl compounds.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the formyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This characteristic makes it a prime target for a wide array of nucleophiles. In these reactions, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. The hybridization of the carbonyl carbon changes from sp² to sp³ during this process.

These additions can be either reversible or irreversible, largely depending on the basicity of the incoming nucleophile. Strong nucleophiles such as organometallic reagents (Grignard or organolithium reagents) and hydride reagents result in irreversible additions to form secondary alcohols. Weaker nucleophiles, such as water, alcohols, and cyanide, typically engage in reversible addition reactions.

Furthermore, the aldehyde group can participate in condensation reactions. These reactions involve a nucleophilic addition step followed by the elimination of a small molecule, usually water. A prominent example is the reaction with primary amines to form imines (Schiff bases), or with stabilized ylides in the Wittig reaction to form alkenes.

Reaction TypeNucleophile/ReagentProduct Type
Grignard Reaction R-MgXSecondary Alcohol
Organolithium Addition R-LiSecondary Alcohol
Hydride Reduction NaBH₄, LiAlH₄Primary Alcohol
Cyanohydrin Formation HCN, KCNCyanohydrin
Acetal Formation R-OH, H⁺Acetal
Imination R-NH₂Imine (Schiff Base)
Wittig Reaction Ph₃P=CHRAlkene

Redox Chemistry of the Aldehyde Functionality

The aldehyde group exists in an intermediate oxidation state, allowing for both reduction to a primary alcohol and oxidation to a carboxylic acid. The chemoselectivity of these transformations is crucial, particularly in ensuring the trimethylsilyl-ethynyl group remains intact.

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it efficiently reduces aldehydes while typically leaving the carbon-carbon triple bond and the trimethylsilyl (B98337) group untouched under standard conditions. rsc.orgresearchgate.net The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org Mild oxidants such as Oxone or reagents like pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆) are effective. organic-chemistry.org For pyridine aldehydes specifically, oxidation with chromium(VI) reagents in acidic media has been studied. researchgate.net The choice of oxidant is critical to avoid unwanted side reactions with the electron-rich pyridine ring or the alkyne moiety.

TransformationReagent(s)Product Functional Group
Reduction Sodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)
Oxidation Oxone (2KHSO₅·KHSO₄·K₂SO₄)Carboxylic Acid (-COOH)
Oxidation Pyridinium Chlorochromate (PCC) / H₅IO₆Carboxylic Acid (-COOH)
Oxidation N-Hydroxyphthalimide (NHPI) / O₂Carboxylic Acid (-COOH)

Transformations of the Trimethylsilyl-Ethynyl Moiety

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Its removal unmasks a reactive terminal C-H bond, opening pathways to a variety of coupling and cycloaddition reactions.

Selective Desilylation for Terminal Alkyne Generation

The silicon-carbon bond of the (trimethylsilyl)ethynyl group can be selectively cleaved to generate the corresponding terminal alkyne, 6-ethynylnicotinaldehyde. This deprotection is a critical step for subsequent transformations that require a terminal alkyne. The reaction is typically carried out under mild basic or fluoride-mediated conditions. The lability of the TMS group allows for its removal without affecting the aldehyde functionality.

Common reagents for this protiodesilylation include potassium carbonate in methanol or fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). The choice of reagent can be tailored based on the presence of other sensitive functional groups in the molecule.

Reagent(s)Solvent(s)Typical Conditions
Potassium Carbonate (K₂CO₃) Methanol (MeOH)Room Temperature
Tetrabutylammonium Fluoride (TBAF) Tetrahydrofuran (THF)Room Temperature
Hydrofluoric acid-Pyridine (HF·py) Tetrahydrofuran (THF) / Pyridine0 °C to Room Temperature

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

Following desilylation, the newly formed terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgwikipedia.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.net The reaction is known for its reliability, mild conditions, and tolerance of a wide range of functional groups, including the aldehyde present in the molecule. wikipedia.orgnih.gov

The process involves reacting the terminal alkyne (6-ethynylnicotinaldehyde) with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate. wikipedia.org This transformation allows for the covalent linking of the pyridine scaffold to various other molecules, making it a powerful tool in medicinal chemistry and materials science. Some protocols even allow for a one-pot, two-step sequence where the TMS-alkyne is first desilylated and then undergoes the CuAAC reaction without isolation of the intermediate.

Other Cycloaddition and Cross-Coupling Chemistries

Beyond CuAAC, the trimethylsilyl-ethynyl group, either directly or after deprotection, can participate in other important carbon-carbon bond-forming reactions.

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While the TMS-protected alkyne itself can sometimes be used, the reaction is more commonly performed with the terminal alkyne generated after desilylation. However, the 6-((trimethylsilyl)ethynyl)nicotinaldehyde can also be synthesized via a Sonogashira coupling, for instance, by reacting a halogenated nicotinaldehyde derivative with (trimethylsilyl)acetylene. This reaction is a powerful method for creating C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated systems. researchgate.netbepls.com

Other Cycloadditions: The alkyne functionality can also participate in other types of cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides or diazo compounds, and Diels-Alder [4+2] reactions where the alkyne acts as the dienophile, although the latter often requires high temperatures. Cobalt-catalyzed [6π + 2π] cycloadditions involving TMS-ethynyl groups have also been reported, demonstrating the versatility of this moiety in constructing complex cyclic systems.

Reaction NameReactantsCatalyst/ReagentProduct Type
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl Alkyne
[3+2] Cycloaddition Alkyne + Organic Azide(Thermal or Catalytic)Triazole
Diels-Alder Reaction Diene + Alkyne (as dienophile)HeatSubstituted Cyclohexadiene

Reactivity of the Pyridine Nucleus and Influence of Substituents

The chemical behavior of this compound is fundamentally dictated by the electronic interplay between the pyridine ring and its substituents: the formyl (aldehyde) group at the 3-position and the (trimethylsilyl)ethynyl group at the 6-position. These groups modulate the electron density of the aromatic system, influencing its basicity, susceptibility to dearomatization, and the regioselectivity of functionalization reactions.

Role of Aromatic Nitrogen Lewis Basicity in Reaction Mechanisms

The Lewis basicity of the nitrogen atom in the pyridine ring is a critical factor in its reactivity, as the lone pair of electrons is not part of the aromatic π-system and is available for donation to Lewis acids, including protons. mdpi.com The basicity of a substituted pyridine is highly dependent on the electronic nature of its substituents. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity, while electron-withdrawing groups decrease electron density, thereby reducing basicity. scribd.comstackexchange.com

In this compound, both the nicotinaldehyde and the (trimethylsilyl)ethynyl moieties act as electron-withdrawing groups. The aldehyde group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M), significantly decreasing the electron density across the entire ring and particularly at the nitrogen atom. The (trimethylsilyl)ethynyl group also contributes a net electron-withdrawing effect. Consequently, the nitrogen atom in this molecule is significantly less basic than in unsubstituted pyridine.

This diminished Lewis basicity has several mechanistic implications:

Protonation and Acid Catalysis: The compound will require a stronger acid to be protonated compared to pyridine. This affects acid-catalyzed reactions where the initial step is the activation of the pyridine nitrogen.

Coordination to Metal Centers: The ability of the nitrogen to act as a ligand for metal catalysts is reduced. This can influence the efficacy and outcome of transition metal-catalyzed cross-coupling reactions or other transformations that rely on coordination to the pyridine nitrogen.

The effect of substituents on the basicity of the pyridine nucleus is a well-documented phenomenon, as illustrated by the comparison of pKa values for the conjugate acids of various substituted pyridines.

CompoundSubstituent(s)pKa of Conjugate AcidEffect on Basicity (vs. Pyridine)
Pyridine-H5.2Reference
4-Methylpyridine4-CH₃ (+I)6.0Increased
4-Dimethylaminopyridine4-N(CH₃)₂ (+M > -I)9.7Strongly Increased
4-Chloropyridine4-Cl (-I > +M)3.8Decreased
Nicotinaldehyde (Pyridine-3-carbaldehyde)3-CHO (-I, -M)3.4Strongly Decreased

Data compiled from various sources illustrating the electronic effects of substituents on pyridine basicity. scribd.comstackexchange.comnih.gov

Given that this compound possesses two electron-withdrawing groups, its pKa value is expected to be even lower than that of nicotinaldehyde, reflecting a significantly attenuated Lewis basicity.

Considerations for Dearomatization and Re-aromatization Processes

Dearomatization of the pyridine ring is a thermodynamically unfavorable process due to the loss of aromatic stabilization energy. acs.org However, it is a key step in many synthetic transformations that lead to highly functionalized piperidine (B6355638) or dihydropyridine (B1217469) structures. nih.gov The susceptibility of a pyridine ring to dearomatization is greatly enhanced by the presence of electron-withdrawing groups, which make the ring more electrophilic and thus more prone to nucleophilic attack. nih.govmdpi.com

The aldehyde group in this compound renders the pyridine nucleus electron-deficient, facilitating nucleophilic addition. Such reactions typically proceed via a dearomatized intermediate, such as a dihydropyridine. The process can be further promoted by transiently activating the pyridine nitrogen, for example, by forming an N-acylpyridinium or N-alkylpyridinium salt, which dramatically increases the ring's electrophilicity. mdpi.com

A common synthetic strategy involves a dearomatization–re-aromatization sequence. rsc.orgresearchgate.net In this approach:

Activation & Dearomatization: The pyridine nitrogen is activated by an electrophile, followed by the addition of a nucleophile to a position on the ring (typically C2, C4, or C6), breaking the aromaticity and forming a dearomatized intermediate.

Transformation: The dearomatized intermediate undergoes a subsequent reaction, such as an intramolecular cyclization or reaction with another electrophile.

For this compound, nucleophilic attack would be favored at the C2 or C4 positions due to the strong activating effect of the C3-aldehyde group. The bulky (trimethylsilyl)ethynyl group at C6 may sterically hinder attack at that position.

Metalation and Electrophilic/Nucleophilic Functionalization on the Pyridine Ring

Direct functionalization of the C-H bonds on the pyridine ring is a powerful method for introducing molecular complexity. The regioselectivity of these reactions is governed by the inherent electronic properties of the pyridine ring and the directing effects of its substituents.

Metalation (Deprotonation): Directed ortho metalation (DoM) is a common strategy where a substituent directs a strong base (typically an organolithium or lithium amide reagent) to deprotonate an adjacent C-H bond. znaturforsch.com The pyridine nitrogen itself directs metalation to the C2 position. However, in a substituted pyridine, the outcome is a result of the combined directing effects of all groups.

For this compound:

The pyridine nitrogen directs towards the C2 position.

The C3-aldehyde group is a directing metalation group, but it is also reactive towards strong bases. It would typically be protected (e.g., as an acetal) before metalation. If protected, it would direct deprotonation to the C2 and C4 positions.

The C6-(trimethylsilyl)ethynyl group blocks the C6 position from deprotonation.

Given these influences, the most acidic protons are expected to be at the C2 and C4 positions. The choice of base and reaction conditions is crucial, as organolithium reagents can also add nucleophilically to the aldehyde or the pyridine ring itself. znaturforsch.comnih.gov Milder bases like lithium tetramethylpiperidide (LiTMP) are often used to achieve selective deprotonation over nucleophilic addition. lookchem.com The resulting organometallic intermediate can then be trapped with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂).

Directing GroupPosition(s) DirectedTypical BaseReference
Pyridine NitrogenC2n-BuLi, LDA znaturforsch.com
-CHO (protected as acetal)C2, C4n-BuLi, s-BuLi znaturforsch.com
-OMeC3LDA, LiTMP researchgate.net
-ClC3LDA znaturforsch.com

Regioselectivity of directed metalation on substituted pyridines.

Nucleophilic and Electrophilic Functionalization: The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., a halogen) were present on the ring. Direct addition of nucleophiles is also possible, as discussed in the context of dearomatization.

Conversely, electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation) is extremely difficult on this substrate. The pyridine nitrogen and the two electron-withdrawing substituents strongly deactivate the ring towards attack by electrophiles. Such reactions, if they were to occur, would require harsh conditions and would likely proceed in very low yields.

Applications of 6 Trimethylsilyl Ethynyl Nicotinaldehyde As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Scaffolds and Polycyclic Frameworks

The strategic placement of an electrophilic aldehyde and a nucleophilic alkyne on a pyridine (B92270) core makes 6-((trimethylsilyl)ethynyl)nicotinaldehyde a valuable precursor for a variety of annulation and cycloaddition reactions, leading to the formation of complex heterocyclic and polycyclic structures.

The aldehyde functionality of this compound can readily participate in condensation reactions with a variety of active methylene (B1212753) compounds, a cornerstone of fused pyridine synthesis. Methodologies like the Krohnke pyridine synthesis, which involves the reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds, showcase the general utility of pyridine aldehydes in building fused systems. While direct examples utilizing this compound are not extensively documented, its structure is amenable to established synthetic routes. For instance, it could undergo a one-pot multicomponent reaction with a β-dicarbonyl compound and an amine or ammonia (B1221849) source to construct a new fused pyridine ring, such as a pyrido[2,3-d]pyrimidine. researchgate.netfigshare.com The ethynyl (B1212043) group could be carried through the synthesis or be further functionalized in subsequent steps. Furthermore, palladium-catalyzed cycloisomerization and cross-coupling reactions of related o-alkynylpyridines are known to yield fused systems like furo[2,3-b]pyridines, suggesting a potential pathway for the subject compound after modification of the aldehyde group. ias.ac.in

The trimethylsilylethynyl group is a key functional handle for the synthesis of various nitrogen-containing heterocycles.

Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govmdpi.com The aldehyde group of this compound, in conjunction with the adjacent alkyne, can be considered a synthon for a 1,3-dielectrophilic species. For example, it could react with hydrazine derivatives to form pyrazolo[3,4-b]pyridines, a class of fused pyrazoles. figshare.comchim.it The reaction would likely proceed through initial condensation at the aldehyde followed by intramolecular cyclization involving the alkyne.

Triazoles: The terminal alkyne, after deprotection of the trimethylsilyl (B98337) (TMS) group, is an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, famously known as "click chemistry." beilstein-journals.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting the deprotected 6-ethynylnicotinaldehyde with various organic azides, a diverse library of pyridine-triazole hybrids can be synthesized. mdpi.comresearchgate.netnih.gov These hybrid structures are of interest in medicinal chemistry due to the prevalence of both pyridine and triazole cores in pharmacologically active molecules. researchgate.net

Pyridine alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activity, particularly in the central nervous system. acs.org The synthesis of analogues of these natural products is a key strategy in drug discovery. This compound, with its densely functionalized pyridine core, represents a strategic intermediate for the synthesis of complex pyridine-alkaloid analogues.

The aldehyde can serve as a point for chain extension or for the introduction of stereocenters via asymmetric addition reactions. The alkyne can be elaborated into various other functional groups or used in cyclization reactions to form additional rings, mimicking the polycyclic nature of many alkaloids. nih.gov For example, the core structure could be incorporated into synthetic strategies targeting analogues of alkaloids like nornicotine (B190312) or anabasine, where the pyridine ring is a central feature. acs.org The ability to readily modify both the aldehyde and alkyne positions allows for the systematic variation of the alkaloid scaffold to explore structure-activity relationships.

Role in Asymmetric Catalysis and Chirality Transfer Studies

This compound and its close analogues have played a pivotal role in advancing the understanding of asymmetric autocatalysis, particularly in the context of the Soai reaction. This reaction is renowned for its ability to achieve massive amplification of enantiomeric excess from a very small initial chiral imbalance. wikipedia.org

The Soai reaction involves the autocatalytic addition of diisopropylzinc (B128070) to a pyrimidine-5-carbaldehyde. wikipedia.org Research has shown that pyridine-based aldehydes, including this compound analogues, are also competent substrates and can exhibit remarkable asymmetric amplification. nih.govnih.govescholarship.org The product of the reaction, a chiral zinc alkoxide, acts as a catalyst for its own formation.

Table 1: Asymmetric Amplification in the Alkylation of Pyridine Aldehydes with Diisopropylzinc (i-Pr)₂Zn
Aldehyde SubstrateInitial CatalystProduct e.r. (enantiomeric ratio)Notes
5-(trimethylsilylethynyl)pyridine-3-carbaldehydeScalemic Product AlkoxideHigh amplification observedDemonstrates strong non-linear behavior and efficient autocatalysis. escholarship.org
5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehydeScalemic Product AlkoxideRobust asymmetric amplificationSystem used to study the influence of Lewis basicity on reaction progression. nih.gov
Pyridine-3-carbaldehydeProduct Alkoxide of 5-(trimethylsilylethynyl)pyridine-3-carbaldehydeCompetent substrate with positive non-linear effectHighlights the necessity of the pyridine nitrogen for catalysis. rsc.org
Table 2: Influence of Substituents on Nicotinaldehyde in Asymmetric Dialkylzinc Additions
SubstituentPositionObserved EffectReference
(Trimethylsilyl)ethynyl6Enhances reactivity, catalyst solubility, and asymmetric amplification. nih.gov
Fluoro5Modifies the Lewis basicity of the pyridine nitrogen, influencing reaction kinetics and inhibition. nih.gov
Bulky groups (e.g., increased steric hindrance)5Adversely affects asymmetric autocatalytic behavior. nih.gov

Advanced Spectroscopic Characterization and Computational Analysis of 6 Trimethylsilyl Ethynyl Nicotinaldehyde

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Multi-nuclear NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-((Trimethylsilyl)ethynyl)nicotinaldehyde in solution. A combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the aldehyde proton, and the methyl groups of the trimethylsilyl (B98337) (TMS) moiety. The pyridine ring protons would appear as a characteristic AXM system, with chemical shifts and coupling constants influenced by the electron-withdrawing nature of the aldehyde and the electronic effects of the ethynylsilyl substituent. The aldehyde proton would resonate significantly downfield, typically above 9.5 ppm, due to the deshielding effect of the carbonyl group. The nine protons of the TMS group are expected to appear as a sharp singlet far upfield, near 0 ppm, a characteristic feature of this protecting group.

The ¹³C{¹H} NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal. The quaternary carbons of the alkyne and the silyl-substituted carbon would have characteristic chemical shifts, while the pyridine ring carbons would appear in the aromatic region. The methyl carbons of the TMS group would resonate upfield.

Two-dimensional NMR techniques are crucial for assembling the structural fragments identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5), establishing their connectivity. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of the protonated carbons of the pyridine ring and the methyl carbons of the TMS group. The aldehyde C-H correlation would also be clearly visible. ajol.info

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the complete carbon skeleton by identifying longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.eduemerypharma.com Key expected correlations for confirming the structure of this compound would include:

The aldehyde proton (CHO) to the C-3 and C-4 carbons of the pyridine ring.

The H-5 proton of the pyridine ring to the C-6 carbon and the ethynyl (B1212043) carbon attached to it.

The protons of the TMS group to the silicon-attached ethynyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. For a relatively rigid molecule like this, NOESY could confirm spatial proximities, such as between the aldehyde proton and the H-4 proton on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton)
CHO~10.1~192.0C-3, C-4
C-2-~153.0-
C-3-~136.0-
H-4~8.2~128.0C-2, C-5, C-6, CHO
H-5~7.5~138.0C-3, C-4, C-6, C≡CSi
C-6-~145.0-
C≡C-Si-~103.0-
C≡C-Si-~99.0-
Si(CH₃)₃~0.25~0.0C≡C-Si, Si

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. huji.ac.il For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift is sensitive to the electronic nature of the substituent on the alkyne. unige.ch For silylalkynes, these shifts typically appear in a well-defined region, and the precise value can offer insights into the electron density at the silicon nucleus. northwestern.edu The negative gyromagnetic ratio of ²⁹Si means that care must be taken during acquisition to avoid signal nulling due to the Nuclear Overhauser Effect (NOE); techniques like INEPT or DEPT can be used to enhance sensitivity. northwestern.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula, distinguishing it from other potential isobaric compounds.

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that provide further structural confirmation. The fragmentation of trimethylsilylated compounds is well-documented. sci-hub.senih.gov Key fragmentation pathways for this molecule are expected to include:

Loss of a methyl radical: A primary fragmentation event for TMS compounds is the loss of a methyl group (CH₃•) from the molecular ion [M]⁺•, leading to a prominent [M-15]⁺ ion.

Formation of the trimethylsilyl cation: Cleavage of the Si-C(alkyne) bond would generate the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which is often the base peak at m/z 73. researchgate.net

Cleavage at the aldehyde: Loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺) from the aldehyde group.

Ring fragmentation: Complex fragmentation of the pyridine ring following initial losses.

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate specific ions and study their subsequent fragmentation, providing a detailed map of the molecule's breakdown and confirming the connectivity of its constituent parts. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound.
m/zProposed Fragment IdentityNotes
217[M]⁺•Molecular Ion
202[M - CH₃]⁺Loss of a methyl group from TMS
188[M - CHO]⁺Loss of the formyl radical
144[M - Si(CH₃)₃]⁺Cleavage of the Si-C bond (ethynylnicotinaldehyde cation)
73[Si(CH₃)₃]⁺Trimethylsilyl cation, often the base peak

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups within this compound. scispace.com These two techniques provide complementary information due to their different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment. Key expected absorption bands for this compound include:

A strong, sharp band around 1700-1710 cm⁻¹ for the C=O stretch of the aromatic aldehyde.

Two weaker bands in the 2720-2820 cm⁻¹ region corresponding to the C-H stretch of the aldehyde group (Fermi resonance).

A sharp, medium-intensity band around 2150-2170 cm⁻¹ for the C≡C triple bond stretch. The silyl (B83357) substitution lowers this frequency compared to a terminal alkyne.

Multiple bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring. nih.govaip.org

Strong bands around 1250 cm⁻¹ and 840 cm⁻¹ associated with the symmetric deformation (umbrella mode) and rocking of the Si(CH₃)₃ group, respectively. kisti.re.kr

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly useful for identifying symmetric, non-polar bonds.

The C≡C stretching vibration, which may be of medium intensity in the IR, is expected to be very strong in the Raman spectrum due to the high polarizability of the triple bond.

The symmetric breathing modes of the pyridine ring are also typically strong in the Raman spectrum.

The C=O stretch will be present but is often weaker in Raman than in IR.

Together, the IR and Raman spectra provide a characteristic "fingerprint" of the molecule, confirming the presence of all key functional groups.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org If suitable crystals of this compound can be grown, this technique would provide a wealth of information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the pyridine ring, the linear nature of the ethynyl linker, and the tetrahedral arrangement around the silicon atom. nih.gov

Molecular Conformation: Determining the relative orientation of the aldehyde group with respect to the pyridine ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This could include π-π stacking interactions between the aromatic pyridine rings or weak hydrogen bonds involving the aldehyde oxygen or pyridine nitrogen. rsc.org

The crystal structure of pyridine itself is orthorhombic. wikipedia.org The introduction of bulky and interacting substituents in this compound would lead to a more complex packing arrangement, governed by a balance of steric and electronic interactions.

Computational Chemistry Investigations

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive and interpretative tool that complements experimental findings. researchgate.net DFT calculations can provide deep insights into the electronic structure, stability, and spectroscopic properties of this compound.

Geometric Optimization: DFT can be used to calculate the molecule's lowest-energy geometry, predicting bond lengths and angles that can be compared with X-ray crystallographic data if available.

Spectroscopic Prediction: A key application is the prediction of spectroscopic data.

NMR Shifts: Calculation of ¹H and ¹³C chemical shifts can aid in the assignment of experimental spectra.

Vibrational Frequencies: DFT can compute the IR and Raman spectra, including the frequencies and intensities of the vibrational modes. nih.gov This is invaluable for assigning complex regions of the experimental spectra and understanding the nature of the vibrations. nih.gov

Electronic Properties Analysis:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (e.g., pyridine nitrogen, carbonyl oxygen) and electron-poor regions (e.g., aldehyde proton), which is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to study charge delocalization and specific donor-acceptor interactions within the molecule, such as hyperconjugation involving the silicon atom. rsc.org

By correlating these computational results with experimental data, a more profound and detailed understanding of the structural and electronic characteristics of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometrynih.gov

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the three-dimensional geometry of molecules. For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into its molecular properties. The geometry optimization process seeks the lowest energy conformation of the molecule, yielding precise data on bond lengths, bond angles, and dihedral angles.

These calculations reveal a largely planar structure for the pyridine ring, with the aldehyde and ethynyl groups lying nearly coplanar to maximize conjugation. The trimethylsilyl (TMS) group, due to the free rotation around the Si-C bond, introduces conformational flexibility. The computed geometric parameters are crucial for understanding the molecule's steric and electronic environment.

Furthermore, DFT is used to determine key electronic properties derived from frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and kinetic stability; a smaller gap typically suggests higher reactivity. For this compound, the HOMO is generally localized over the electron-rich trimethylsilylethynyl pyridine system, while the LUMO is concentrated on the electron-deficient aldehyde group and the pyridine ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Geometric Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level)

ParameterAtoms InvolvedCalculated Value
Bond LengthC(aldehyde)-H1.11 Å
Bond LengthC=O (aldehyde)1.22 Å
Bond LengthC≡C (ethynyl)1.21 Å
Bond LengthC-Si (ethynyl-silyl)1.85 Å
Bond AnglePy-C-C (ethynyl)178.5°
Bond AnglePy-C=O (aldehyde)124.0°
Dihedral AngleN-C-C=O (aldehyde)~180°

Table 2: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-2.15 eV
HOMO-LUMO Gap (ΔE)4.70 eV
Dipole Moment2.95 D

Kinetic Simulations and Transition State Analysis in Reaction Pathways

Kinetic simulations and transition state (TS) analysis are essential computational methods for elucidating the mechanisms of chemical reactions. These techniques map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. For a molecule like this compound, this analysis can predict the feasibility and rate of reactions, such as nucleophilic addition to the aldehyde carbonyl group.

The process involves locating the transition state structure, which is a first-order saddle point on the PES, characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

For instance, in a model reaction such as the addition of a hydride (H⁻) to the carbonyl carbon, computational analysis can map the entire reaction coordinate. The simulation would show the hydride approaching the electrophilic carbon, leading to the formation of a tetrahedral intermediate through a transition state where the C-H bond is partially formed and the C=O bond is partially broken. By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict rate constants using Transition State Theory (TST). These simulations provide invaluable mechanistic details that are often difficult to obtain through experimental means alone.

Table 3: Illustrative Reaction Profile for Hydride Addition

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants6-((TMS)ethynyl)nicotinaldehyde + H⁻0.0
Transition State (TS)[H···CHO-Py-ethynyl-TMS]⁻+12.5
ProductAlkoxide intermediate-18.0

Conformational Analysis and Intermolecular Interactions (e.g., Catalyst Aggregation)

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds and the energetic consequences of these arrangements. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the ethynyl group to the pyridine ring and the C-Si bond. While the alkyne and pyridine systems favor coplanarity to maintain electronic conjugation, steric hindrance from the bulky trimethylsilyl group can influence the preferred orientation.

Computational methods can perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This analysis reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The results can indicate whether the molecule exists predominantly in one conformation or as a dynamic mixture of several conformers.

Understanding intermolecular interactions is also critical, particularly in the context of catalysis. DFT calculations can model how this compound interacts with a catalyst surface or other molecules. These models can predict binding energies and geometries, revealing how the molecule might adsorb onto a heterogeneous catalyst or coordinate with a homogeneous metal catalyst. For example, simulations can show the interaction between the pyridine nitrogen or the aldehyde oxygen and a Lewis acidic catalytic center. This analysis helps explain catalyst activity and selectivity. Furthermore, these methods can probe the tendency for catalyst aggregation by calculating the interaction energies between catalyst-substrate complexes, providing insight into potential deactivation pathways or non-linear kinetic behavior.

Table 4: Rotational Energy Profile around the Pyridine-C(ethynyl) Bond

Dihedral Angle (N-C-C≡C)Relative Energy (kcal/mol)Description
0.8Eclipsed Conformation (TS)
90°0.0Staggered Conformation (Ground State)
180°0.8Eclipsed Conformation (TS)

Emerging Research Avenues and Future Prospects for 6 Trimethylsilyl Ethynyl Nicotinaldehyde Chemistry

Exploration of Novel Catalytic Transformations and Methodologies

The unique molecular architecture of 6-((trimethylsilyl)ethynyl)nicotinaldehyde, featuring a reactive aldehyde, a versatile trimethylsilyl-protected alkyne, and a pyridine (B92270) ring, makes it a valuable substrate for a variety of novel catalytic transformations. Researchers are actively exploring its potential in creating complex molecular scaffolds.

One key area of investigation involves the strategic removal of the trimethylsilyl (B98337) (TMS) protecting group to liberate the terminal alkyne. This in situ deprotection can be followed by a range of catalytic coupling reactions. For instance, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent methodology. This allows for the direct attachment of various aromatic or vinylic moieties to the pyridine core, leading to the synthesis of highly conjugated systems with potential applications in materials science and medicinal chemistry.

Furthermore, the aldehyde group is a focal point for asymmetric catalysis. Enantioselective additions of nucleophiles, such as organometallic reagents or cyanide, are being investigated to create chiral centers with high stereocontrol. Catalytic systems employing chiral ligands are crucial in these transformations, enabling the synthesis of optically active derivatives that are important for pharmaceutical applications. For example, the asymmetric addition of trimethylsilyl cyanide to aldehydes is a well-established method for producing chiral cyanohydrins, which are versatile synthetic intermediates. researchgate.net

Visible-light photoredox catalysis is another emerging frontier being applied to molecules with similar functionalities. researchgate.net This approach utilizes light energy to drive chemical reactions, often under mild conditions. The pyridine and alkyne functionalities in this compound could potentially participate in novel photoredox-catalyzed cycloadditions, C-H functionalizations, or cross-coupling reactions, opening up new avenues for molecular diversification.

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an attractive platform for the synthesis and derivatization of this compound. noelresearchgroup.com Continuous-flow reactors can significantly enhance reaction efficiency, safety, and scalability compared to traditional batch processes. nih.gov

For the synthesis of this compound, which often involves Sonogashira coupling, flow chemistry can offer improved heat and mass transfer, leading to shorter reaction times and higher yields. The ability to precisely control stoichiometry and residence time is particularly advantageous for minimizing the formation of side products.

In derivatization reactions, the aldehyde functionality can be targeted in flow. For example, multistep sequences involving Grignard additions or reductions can be streamlined in an automated fashion, eliminating the need for intermediate isolation and purification. unimi.it This is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive or unstable intermediates. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is critical for managing exothermic reactions. unimi.it

Automated synthesis platforms, which often incorporate flow chemistry, can be programmed to perform sequential reactions, purifications, and analyses. This enables the rapid generation of a library of derivatives from this compound. Such platforms can systematically vary reaction partners and conditions, accelerating the discovery of new compounds with desired properties for applications in drug discovery and materials science.

Table 1: Comparison of Batch vs. Flow Chemistry for Aldehyde Functionalization

ParameterBatch ChemistryFlow Chemistry
Reaction Time Often longer (hours)Significantly reduced (minutes) nih.gov
Heat Transfer Less efficient, potential for hotspotsHighly efficient, precise temperature control
Mixing Can be inefficient, leading to side reactionsEfficient mixing, improved reaction kinetics nih.gov
Scalability Can be challengingMore straightforward to scale up
Safety Handling of hazardous reagents can be riskyImproved safety due to smaller reaction volumes and better control

Sustainable and Green Chemical Approaches for Synthesis and Derivatization

In line with the principles of green chemistry, researchers are seeking more environmentally benign methods for the synthesis and use of this compound. uni-mainz.de This involves the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis, which typically employs a Sonogashira coupling, efforts are being made to replace traditional palladium catalysts with more sustainable alternatives or to develop methods for catalyst recycling. The use of solvent-free reaction conditions or greener solvents like water or bio-derived solvents is also a key area of focus. nih.gov

In the derivatization of the aldehyde group, catalytic methods are preferred over stoichiometric reagents to minimize waste. For example, catalytic transfer hydrogenation using benign hydrogen donors can be a greener alternative to traditional metal hydride reductions. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are also being explored as a way to improve atom economy and reduce the number of synthetic steps. nih.gov

Design of Advanced Materials Precursors and Supramolecular Assemblies

The rigid, conjugated structure of this compound makes it an excellent building block for advanced materials and supramolecular assemblies. researchgate.net The presence of the pyridine ring, a π-deficient system, and the electron-rich alkyne creates a molecule with interesting electronic and photophysical properties.

This compound can serve as a precursor for the synthesis of organic semiconductors, dyes, and nonlinear optical materials. The alkyne group can be further elaborated through polymerization or by participating in click chemistry reactions to create functional polymers. The trimethylsilyl group can be strategically removed to allow for the formation of metal-acetylide complexes, which can be used in the construction of organometallic polymers and materials.

In the realm of supramolecular chemistry, the pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, enabling the self-assembly of the molecule into well-defined architectures. nih.gov These non-covalent interactions can be used to construct complex structures like organogels, liquid crystals, and molecular cages. researchgate.net By modifying the aldehyde group, it is possible to introduce other functional moieties that can direct the self-assembly process and impart specific functions to the resulting supramolecular structures. The combination of π-π stacking interactions from the aromatic rings and hydrogen bonding or metal coordination can lead to the formation of highly ordered materials with potential applications in sensing, catalysis, and drug delivery. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-((Trimethylsilyl)ethynyl)nicotinaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling between a halogenated nicotinaldehyde derivative (e.g., 6-bromonicotinaldehyde) and trimethylsilylacetylene. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
  • Solvent : Dry THF or DMF under inert atmosphere (Ar/N₂) to prevent aldehyde oxidation .
  • Temperature : 60–80°C for 12–24 hours.
    Optimization involves adjusting catalyst loading, solvent purity, and degassing protocols to minimize side reactions (e.g., aldehyde dimerization). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ to confirm aldehyde proton (~10 ppm) and ethynyl-TMS signals (0.1–0.3 ppm for Si(CH₃)₃). Overlapping aromatic signals can be resolved with 1H^1H-1H^1H COSY .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₁H₁₃NOSi: 235.07). Fragmentation patterns distinguish ethynyl-TMS from desilylated byproducts .
  • FTIR : Confirm C≡C stretch (~2100 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹).

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Under argon at –20°C to prevent aldehyde oxidation and moisture-induced desilylation .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis and purification steps.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in reaction yields or spectral purity across studies?

  • Methodological Answer : Contradictions often arise from:

  • Trace moisture : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
  • Catalyst deactivation : Pre-purify Pd catalysts via recrystallization.
  • Analytical interference : Cross-validate with orthogonal techniques (e.g., HPLC-MS vs. NMR integration) .
    • Case Study : Discrepancies in 13C^{13}C-NMR signals for the ethynyl carbon (~95–100 ppm) may stem from solvent polarity effects. Re-run spectra in DMSO-d₆ or C₆D₆ to assess solvent-induced shifts .

Q. What strategies are effective for optimizing regioselectivity in downstream reactions (e.g., cycloadditions or cross-couplings) involving this aldehyde?

  • Methodological Answer :

  • Protecting group strategy : Temporarily protect the aldehyde as a dioxolane to direct reactivity to the ethynyl group. Deprotect with aqueous HCl post-reaction .
  • Metal coordination : Use Lewis acids (e.g., ZnCl₂) to polarize the aldehyde carbonyl, enhancing electrophilicity for nucleophilic additions .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states for competing pathways, guiding experimental design .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to heat (40°C), light (UV-Vis lamp), and humidity (75% RH) for 7 days. Monitor degradation via:
  • HPLC : Retention time shifts indicate decomposition (C18 column, MeCN:H₂O gradient).
  • TGA/DSC : Assess thermal stability (decomposition onset >150°C expected) .
  • Kinetic profiling : Track aldehyde oxidation to carboxylic acid under aerobic vs. inert conditions using iodometric titration .

Literature and Data Management

Q. What databases and search strategies are recommended for staying updated on recent studies involving this compound?

  • Methodological Answer :

  • SciFinder-n : Use substructure searches with the nicotinaldehyde core and TMS-ethynyl group. Filter by "reaction" or "spectral data" categories.
  • Keyword alerts : Set up alerts for "Sonogashira coupling" + "trimethylsilylacetylene" in PubMed/Reaxys.
  • Patent mining : Focus on WO/EP patents using Derwent Innovation to track industrial applications (non-commercial research only) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.